molecular formula C9H13N3 B3051450 Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone CAS No. 33785-79-4

Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone

Cat. No.: B3051450
CAS No.: 33785-79-4
M. Wt: 163.22 g/mol
InChI Key: PGPYFONKXGUWGS-FLIBITNWSA-N
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Description

“Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone” is a hydrazone derivative of 2-acetylpyridine (1-(2-pyridinyl)ethanone), a heterocyclic compound containing a pyridine ring substituted with an acetyl group. The parent compound, 2-acetylpyridine (CAS 1122-62-9), has a molecular formula of C₇H₇NO, a molecular weight of 121.14 g/mol, and an InChIKey of AJKVQEKCUACUMD-UHFFFAOYSA-N . The dimethylhydrazone derivative is formed by condensing 2-acetylpyridine with 2,2-dimethylhydrazine, resulting in a structure where the ketone group is replaced by a hydrazone linkage (C=N–N(CH₃)₂).

Properties

IUPAC Name

N-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8(11-12(2)3)9-6-4-5-7-10-9/h4-7H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPYFONKXGUWGS-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N(C)C)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone typically involves the reaction of 2-acetylpyridine with 2,2-dimethylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the pyridinyl or dimethylhydrazone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • NSC 155377’s lower acidity (pKa ~3.91) suggests reduced protonation stability compared to the pyridine derivative, which may exhibit stronger basicity due to the pyridinyl nitrogen .

1-[6-(Chloromethyl)pyridin-2-yl]ethanone

Property This compound 1-[6-(Chloromethyl)pyridin-2-yl]ethanone
Molecular Formula C₉H₁₂N₃ C₈H₈ClNO
Functional Group Hydrazone Chloromethyl-substituted acetylpyridine
Reactivity Nucleophilic hydrazone for metal coordination Electrophilic chloromethyl group for SN2 reactions

Key Differences :

  • The chloromethyl group in 1-[6-(chloromethyl)pyridin-2-yl]ethanone enables alkylation reactions, whereas the hydrazone group in the target compound facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .

1-(3-Hydroxypyridin-2-yl)ethanone

Property This compound 1-(3-Hydroxypyridin-2-yl)ethanone
Molecular Formula C₉H₁₂N₃ C₇H₇NO₂
Molecular Weight ~162.22 g/mol 137.14 g/mol
Key Feature Hydrazone with dimethyl substitution Hydroxyl group on pyridine ring

Key Differences :

  • The hydroxyl group in 1-(3-hydroxypyridin-2-yl)ethanone allows for hydrogen bonding and tautomerism, whereas the hydrazone group in the target compound offers redox activity and metal-binding capabilities .

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Property This compound 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Molecular Formula C₉H₁₂N₃ C₉H₁₀N₂O
Structure Pyridine-hydrazone hybrid Fused pyrrolo-pyridine ring system
Applications Coordination chemistry Potential pharmaceutical intermediate

Key Differences :

  • The fused pyrrolo-pyridine ring system in the latter compound enhances aromaticity and planar rigidity, making it suitable for π-stacking interactions in drug design, unlike the flexible hydrazone linkage in the target compound .

Biological Activity

Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone (CAS Number: 33785-79-4) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone has the molecular formula C9H13N3C_9H_{13}N_3. Its structure features a pyridinyl group and a dimethylhydrazone moiety, which are crucial for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, leading to diverse physiological effects. The precise molecular targets are still under investigation but may include:

  • Enzymatic Inhibition : Ethanone derivatives often exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its hydrazone structure can enhance its interaction with microbial enzymes.
  • Anticancer Potential : The compound is being explored for its anticancer properties. Studies have shown that similar hydrazones can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Anti-inflammatory Effects : Some derivatives of ethanone have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of cytokine levels in animal models

Case Study: Anticancer Activity

A study conducted on the anticancer properties of various hydrazones found that compounds similar to Ethanone, 1-(2-pyridinyl)-, 2,2-dimethylhydrazone showed promising results in inducing cell death in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through mitochondrial disruption and caspase activation.

Case Study: Antimicrobial Efficacy

In a separate investigation focusing on the antimicrobial efficacy of hydrazones, Ethanone derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory action against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone
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Ethanone,1-(2-pyridinyl)-, 2,2-dimethylhydrazone

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